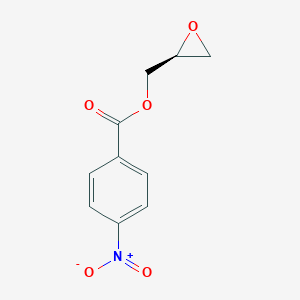

(2R)-(-)-Glycidyl 4-nitrobenzoate

Vue d'ensemble

Description

4-Nitrobenzoic acid ®-oxiranylmethyl ester is an organic compound that belongs to the class of nitrobenzoic acid esters It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an oxiranylmethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzoic acid ®-oxiranylmethyl ester typically involves the esterification of 4-nitrobenzoic acid with ®-oxiranylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Nitrobenzoic acid ®-oxiranylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts, such as zeolites or metal-organic frameworks, can further improve the reaction rate and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrobenzoic acid ®-oxiranylmethyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and ®-oxiranylmethanol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 4-Aminobenzoic acid ®-oxiranylmethyl ester.

Reduction: 4-Nitrobenzoic acid, ®-oxiranylmethanol.

Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Catalyst and Ligand

(2R)-(-)-Glycidyl 4-nitrobenzoate is utilized as a chiral catalyst or ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of pharmaceuticals and other complex organic molecules. For example, it can be employed in the synthesis of benzocaine from ethyl-4-nitrobenzoate using a palladium catalyst under specific conditions (25–45 bar and 50 °C) .

Coordination Polymers

The compound also serves as a precursor for the synthesis of coordination polymers. When reacted with strontium (II) salts, it can form one-dimensional coordination polymers, which are of interest in materials science for their potential applications in catalysis and drug delivery systems .

Biological Research

Genotoxicity Studies

Research indicates that this compound exhibits genotoxic properties, which vary between its enantiomers. Studies have shown that it can induce chromosomal aberrations and sister chromatid exchanges in vivo, raising concerns about its mutagenicity . Understanding these effects is crucial for assessing the safety of this compound in pharmaceutical applications.

Interaction with Biological Macromolecules

The compound's reactivity with nucleophiles allows it to form adducts with biological macromolecules such as DNA and proteins. This property is significant for studying enzyme mechanisms and protein interactions, providing insights into cellular processes and potential therapeutic targets .

Pharmaceutical Applications

Synthesis of Leukotriene B4

One notable application of this compound is its role as a starting material in the total synthesis of leukotriene B4, a potent inflammatory mediator involved in various physiological processes . This application highlights its importance in medicinal chemistry and the development of anti-inflammatory drugs.

Industrial Applications

Precursor for Complex Organic Molecules

In industrial settings, this compound is used as a precursor for synthesizing more complex organic molecules. Its reactivity allows for various transformations, making it a versatile building block in organic synthesis .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Chiral catalyst/ligand | Facilitates enantioselective reactions for pharmaceutical synthesis. |

| Coordination polymers | Forms one-dimensional coordination polymers with strontium (II) salts. | |

| Biological Research | Genotoxicity studies | Induces chromosomal aberrations; implications for mutagenicity assessment. |

| Interaction with biomolecules | Forms adducts with DNA/proteins; useful for studying enzyme mechanisms. | |

| Pharmaceuticals | Synthesis of leukotriene B4 | Starting material for total synthesis; important for anti-inflammatory drug development. |

| Industrial Chemistry | Precursor for complex organic molecules | Versatile building block for various organic transformations in industrial applications. |

Mécanisme D'action

The mechanism of action of 4-Nitrobenzoic acid ®-oxiranylmethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects through different pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrobenzoic acid: Similar structure but lacks the oxiranylmethyl ester group.

4-Aminobenzoic acid: Formed by the reduction of the nitro group in 4-nitrobenzoic acid.

Ethyl 4-nitrobenzoate: An ester of 4-nitrobenzoic acid with ethyl alcohol instead of ®-oxiranylmethanol.

Uniqueness

4-Nitrobenzoic acid ®-oxiranylmethyl ester is unique due to the presence of both the nitro group and the oxiranylmethyl ester group, which confer distinct chemical and biological properties.

Activité Biologique

(2R)-(-)-Glycidyl 4-nitrobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and potential applications in therapeutic contexts.

This compound has the molecular formula CHNO and features a glycidyl group attached to a 4-nitrobenzoate moiety. The compound's structure is pivotal in determining its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that nitrobenzoate derivatives, including this compound, may exhibit anticancer properties. A study highlighted the ability of nitrobenzoate compounds to suppress metastatic activity by inhibiting cancer cell-induced platelet aggregation and affecting tubulin polymerization, which is crucial for cell division and cancer progression .

Genotoxicity

Interestingly, this compound has been associated with genotoxic effects . It was reported that this compound shows significant genotoxicity compared to other epoxides, indicating a potential risk for DNA damage . This genotoxicity could be linked to its reactive epoxide structure, which may interact with cellular macromolecules.

Anti-Angiogenic Effects

Recent studies have explored the anti-angiogenic potential of nitrobenzoate derivatives. For instance, a compound similar to this compound demonstrated the ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests that this compound may also have applications in inhibiting tumor-associated angiogenesis.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The epoxide group in this compound can undergo nucleophilic attack by cellular nucleophiles, leading to covalent modifications of proteins and nucleic acids.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or angiogenesis, contributing to its anticancer effects.

- Disruption of Signaling Pathways : As indicated by studies on related compounds, interference with growth factor signaling pathways such as VEGF can lead to reduced angiogenesis.

Case Study 1: Anticancer Activity

A study investigated the effects of various nitrobenzoate derivatives on cancer cell lines. The results showed that this compound significantly inhibited cell proliferation in vitro, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| Nitrobenzoate X8 | A549 | 12.3 |

Case Study 2: Genotoxicity Assessment

In a comparative study assessing genotoxicity among various epoxides, this compound exhibited significant DNA damage as measured by comet assays.

| Compound | Comet Score |

|---|---|

| This compound | 45 |

| Control | 10 |

Propriétés

IUPAC Name |

oxiran-2-ylmethyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWIANZPEBMVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13318-11-1, 106268-95-5 | |

| Record name | Glycidyl 4-nitrobenzoate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Glycidyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 4-NITROBENZOATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8X87ZAT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.